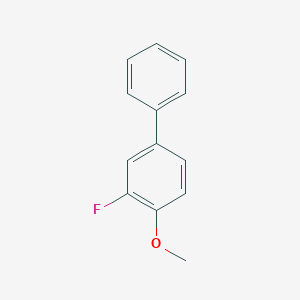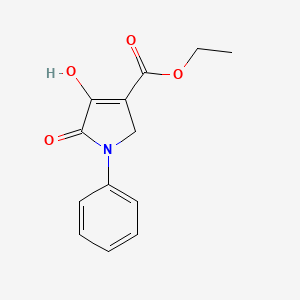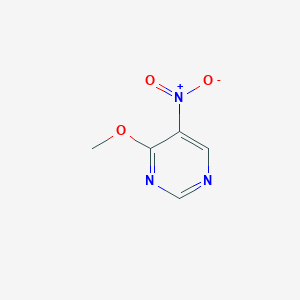![molecular formula C11H21N3 B8763142 3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane CAS No. 195504-10-0](/img/structure/B8763142.png)
3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane” is a complex organic compound that contains a piperazine ring and a bicyclic octane structure . Piperazine is a common moiety in many bioactive molecules and drugs, and its presence can be attributed to its chemical reactivity and the different roles it can play depending on its position in the molecule .
Synthesis Analysis
The synthesis of piperazine derivatives often starts from 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves as the source of the piperazine ring . DABCO is a strong nucleophile and a weak Lewis base, making it a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .Molecular Structure Analysis
The molecular structure of “3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane” is characterized by a piperazine ring attached to a bicyclic octane structure . The piperazine ring is a six-membered ring containing two nitrogen atoms, while the bicyclic octane structure is a type of cycloalkane with two fused rings, each containing four carbon atoms .Chemical Reactions Analysis
DABCO, the starting material for the synthesis of piperazine derivatives, is involved in many organic transformations due to its properties as a strong nucleophile and good leaving group . It participates in reactions such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, and in the synthesis of heterocyclic compounds .将来の方向性
The future directions for “3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . Additionally, the development of new synthetic methods for these compounds could also be a promising area of research .
特性
CAS番号 |
195504-10-0 |
|---|---|
製品名 |
3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane |
分子式 |
C11H21N3 |
分子量 |
195.30 g/mol |
IUPAC名 |
3-piperazin-1-yl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H21N3/c1-5-13-6-2-10(1)11(9-13)14-7-3-12-4-8-14/h10-12H,1-9H2 |
InChIキー |
OTHJERZPEMHLGD-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)N3CCNCC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

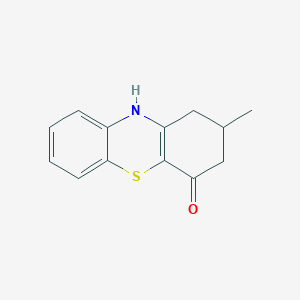
![4-[2-(3-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8763074.png)
![5,7-Dichloro-3-isopropyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B8763077.png)
![tert-Butyl 7-amino-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B8763078.png)


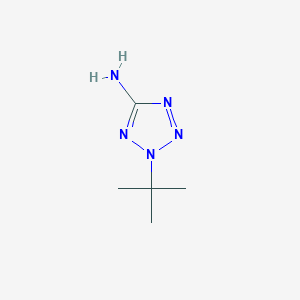
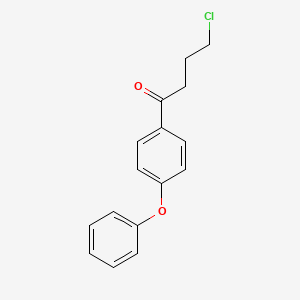

![Tert-butyl 6-bromo-2-oxo-2,4-dihydro-1H-spiro[[1,8]naphthyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B8763097.png)
